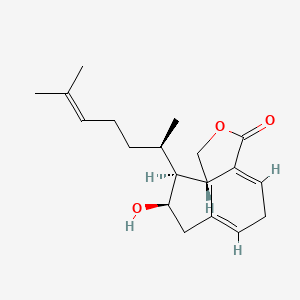

4-Hydroxydictyolactone

描述

Structure

3D Structure

属性

分子式 |

C20H30O3 |

|---|---|

分子量 |

318.4 g/mol |

IUPAC 名称 |

(3aE,6E,9R,10S,10aS)-9-hydroxy-7-methyl-10-[(2R)-6-methylhept-5-en-2-yl]-1,5,8,9,10,10a-hexahydrocyclonona[c]furan-3-one |

InChI |

InChI=1S/C20H30O3/c1-13(2)7-5-9-15(4)19-17-12-23-20(22)16(17)10-6-8-14(3)11-18(19)21/h7-8,10,15,17-19,21H,5-6,9,11-12H2,1-4H3/b14-8+,16-10+/t15-,17-,18-,19+/m1/s1 |

InChI 键 |

QEDVZKUYVKGIMN-UFHCNKNBSA-N |

手性 SMILES |

C/C/1=C\C/C=C/2\[C@@H](COC2=O)[C@@H]([C@@H](C1)O)[C@H](C)CCC=C(C)C |

规范 SMILES |

CC1=CCC=C2C(COC2=O)C(C(C1)O)C(C)CCC=C(C)C |

同义词 |

4-hydroxydictyolactone |

产品来源 |

United States |

Isolation and Elucidation Methodologies of 4 Hydroxydictyolactone

Chromatographic Separation Techniques for Purification

The initial step in studying 4-Hydroxydictyolactone involves its extraction from marine organisms, typically brown algae of the Dictyota genus. nih.govnih.gov Following extraction, a multistep chromatographic process is essential to isolate the pure compound from a complex mixture of other metabolites.

Commonly, the purification protocol begins with column chromatography , a fundamental technique used for the initial fractionation of the crude extract. researchgate.netjournalagent.com This process separates compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel or alumina, and their solubility in a series of mobile phases with increasing polarity.

Further purification is often achieved using High-Performance Liquid Chromatography (HPLC) . This technique offers higher resolution and efficiency compared to traditional column chromatography. researchgate.netchiralpedia.com Researchers have utilized C18 reversed-phase HPLC columns, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) with a small amount of formic acid. researchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to effectively separate compounds with a wide range of polarities. researchgate.net

In some instances, preparative Thin-Layer Chromatography (TLC) may also be used as a purification step. This method involves spotting the mixture onto a plate coated with an adsorbent and developing it in a solvent chamber. The separated compounds can then be scraped from the plate and eluted with a suitable solvent.

Advanced Spectroscopic Approaches for Structural Determination

Once purified, the molecular structure of this compound is elucidated using a suite of advanced spectroscopic methods. These techniques provide detailed information about the connectivity of atoms, their spatial arrangement, and the absolute configuration of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR are used to identify the carbon-hydrogen framework of this compound. mdpi.com Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons, thus piecing together the intricate bicyclic structure of the molecule. mdpi.comnih.gov

Mass Spectrometry (MS) Applications in Structural Characterization

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used to determine the precise molecular formula of this compound, which has been established as C₂₀H₃₀O₃. mdpi.comjst.go.jp This information is critical for confirming the identity of the isolated compound and for guiding the interpretation of other spectroscopic data.

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. rsc.orgnih.gov The experimental ECD spectrum of this compound shows characteristic Cotton effects, which are the differential absorption of left and right circularly polarized light. researchgate.net By comparing the experimental ECD spectrum with theoretically calculated spectra for possible stereoisomers, the absolute configuration of the molecule can be determined. researchgate.netnih.govresearcher.liferesearchgate.net For this compound, the observed negative Cotton effect at around 226 nm and a positive Cotton effect at approximately 258 nm have been instrumental in assigning the (2S, 3S, 4R, 10R) absolute configuration. researchgate.net

X-ray Crystallography in Definitive Stereochemical Analysis

While not always achievable due to difficulties in obtaining suitable crystals, single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule. wikipedia.orglibretexts.org This technique involves diffracting X-rays off a crystal of the compound, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in space. wikipedia.org The absolute configuration of the related diterpene, xenicin (B12305654), was determined by X-ray crystallography, which has served as a reference for the stereochemical assignment of other xenicane diterpenoids. nih.gov Although a specific X-ray crystal structure for this compound is not frequently cited in the initial isolation papers, the stereochemistry of related compounds has been confirmed through this method. ethz.ch

Chemical Correlation and Derivatization for Configurational Confirmation

Chemical correlation involves converting the natural product into a known compound or a derivative whose stereochemistry has been previously established. This can provide further evidence for the proposed structure and configuration. For example, the stereochemistry of this compound has been supported by its total synthesis, where the synthetic compound was shown to be identical to the natural product through comparison of their spectroscopic data. nih.govethz.chbeilstein-journals.orgacs.orgnih.govorganic-chemistry.org

Chemical derivatization, the process of chemically modifying a molecule, can also be employed to facilitate structural analysis. jfda-online.com For instance, the formation of diastereomeric derivatives using a chiral derivatizing agent can aid in the determination of the absolute configuration of stereocenters by NMR or chromatographic methods. jfda-online.com While not a primary method reported for this compound itself, it remains a valuable tool in the broader context of natural product chemistry.

Biosynthetic Pathways and Enantiomeric Considerations of 4 Hydroxydictyolactone

Proposed Biogenetic Routes to the Xenicane Skeleton

The biosynthesis of the characteristic nine-membered ring of the xenicane skeleton is believed to commence from a common precursor and proceed through one of two primary hypothetical pathways.

Precursor Utilization (e.g., Geranylgeranyl Pyrophosphate)

The universal precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP), is widely accepted as the starting point for the biosynthesis of 4-hydroxydictyolactone and other xenicanes. beilstein-journals.orgnih.gov This linear C20 isoprenoid is assembled from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov The initial step in the formation of the xenicane scaffold involves the ionization of GGPP, leading to the formation of a geranylgeranyl cation, which then undergoes a series of cyclization reactions. beilstein-journals.orgnih.gov An alternative, though less commonly cited, precursor is geranyllinaloyl pyrophosphate. ethz.ch

Cyclization Mechanisms and Transformations

Two main pathways have been proposed for the cyclization of the acyclic precursor to form the foundational xenicane structure.

The first proposed route, often referred to as the "xeniaphyllane pathway," is analogous to the biosynthesis of caryophyllene. nih.govethz.ch This pathway involves an initial cyclization of the geranylgeranyl cation to form a bicyclo[7.2.0]undecane ring system, a structure found in the xeniaphyllane class of diterpenes. nih.gov This is followed by the oxidative cleavage of the cyclobutane (B1203170) ring within the xeniaphyllane intermediate to yield the nine-membered carbocyclic skeleton characteristic of xenicanes. ethz.chethz.ch The co-isolation of xeniaphyllanes with xenicanes in some marine organisms lends support to this hypothesis. ethz.chethz.ch

A second, more direct, proposed biogenetic route involves a formal ene-like reaction. ethz.chethz.ch In this scenario, the geranylgeranyl cation undergoes a direct ring-closure to form the nine-membered ring. beilstein-journals.org Subsequent transformations, such as the elimination of a tertiary alcohol, would then lead to the formation of the typical exocyclic methylene (B1212753) group found in many xenicanes. ethz.ch The exact enzymatic machinery and sequence of events for both proposed pathways are yet to be fully elucidated, and it is possible that different organisms utilize distinct routes.

Chiral Divergence and Enantiomeric Relationships in Natural Xenicanes

A fascinating aspect of xenicane biochemistry is the observed enantiomeric diversity, which appears to be correlated with the marine source of the compounds.

Comparative Analysis of Absolute Configurations from Different Marine Sources

Xenicane diterpenoids isolated from brown algae (Phaeophyceae), such as those from the genera Dictyota and Glossophora, often exhibit the opposite absolute configuration to those isolated from soft corals of the genus Xenia. ethz.ch For instance, this compound, isolated from brown algae, has a defined stereochemistry that is antipodal to many of the xenicanes found in soft corals. ethz.ch The absolute configuration of this compound has been confirmed through total synthesis. ethz.ch Similarly, dictyodial, another xenicane from brown algae, possesses a 2S,3S configuration, whereas xenicin (B12305654), from the soft coral Xenia elongata, has a 2R,3R configuration. ethz.ch

| Compound Name | Marine Source (Genus) | Organism Type | Key Stereocenters' Absolute Configuration |

|---|---|---|---|

| This compound | Dictyota | Brown Alga | Opposite to soft coral xenicanes |

| Dictyodial | Dictyota, Glossophora | Brown Alga | 2S, 3S ethz.ch |

| Xenicin | Xenia | Soft Coral | 2R, 3R ethz.chvulcanchem.com |

| Xeniolide-A | Xenia | Soft Coral | Determined by modified Mosher's method researchgate.net |

| Floricidin | Xenia | Soft Coral | - |

Stereochemical Implications of Biosynthetic Origin

The consistent difference in stereochemistry between xenicanes from brown algae and soft corals strongly suggests that the biosynthesis is under strict enzymatic control. nih.govacs.org The terpene cyclases in these different organisms likely fold the acyclic geranylgeranyl pyrophosphate precursor in distinct enantiomeric conformations within their active sites. nih.gov This initial folding dictates the stereochemical course of the subsequent cyclization cascade, leading to the formation of enantiomeric products.

While the specific terpene cyclases responsible for xenicane biosynthesis in either brown algae or soft corals have not yet been isolated and characterized, the phenomenon of enantiomeric divergence is well-documented in terpenoid biosynthesis. nih.gov The evolution of these enzymes in different marine lineages has resulted in distinct catalytic machineries capable of producing a diverse array of stereochemically unique natural products from the same achiral precursor. This stereochemical divergence is a testament to the evolutionary pressures that have shaped the chemical defenses and signaling molecules in diverse marine ecosystems.

Synthetic Strategies and Methodologies for 4 Hydroxydictyolactone

Total Synthesis Approaches to the Xenicane Core

The construction of the characteristic xenicane core, a cyclononene (B11951088) ring system, is the central challenge in the synthesis of 4-hydroxydictyolactone. The successful approaches have relied on a carefully orchestrated sequence of reactions to control stereochemistry and efficiently form the strained macrocycle.

A pivotal step in establishing the core stereochemistry of this compound involves the strategic use of the Ireland-Claisen rearrangement. nih.govacs.orgacs.org This powerful nih.govnih.gov-sigmatropic rearrangement was employed to set the contiguous C2, C3, and C10 stereotriad with a high degree of control. nih.govacs.orgacs.orgnih.gov

The synthesis commenced with an α,β-unsaturated ester which was converted to an allylic alcohol. beilstein-journals.orgnih.gov This alcohol was then esterified with (R)-(+)-citronellic acid to produce a single diastereomer of the ester substrate. beilstein-journals.orgnih.gov Treatment of this allylic ester with a strong base, lithium diisopropylamide (LDA), in the presence of trimethylsilyl (B98337) chloride, initiated the rearrangement. beilstein-journals.orgnih.gov The reaction proceeds through a concerted, suprafacial, pericyclic transition state. wikipedia.org This key transformation furnished the desired γ,δ-unsaturated carboxylic acid in 85% yield and with excellent diastereoselectivity (94:6 dr). beilstein-journals.orgnih.gov This step effectively translated the stereochemical information from the chiral acid auxiliary into the backbone of the synthetic intermediate, laying the foundation for the subsequent stereocontrolled transformations.

| Reaction Details: Ireland-Claisen Rearrangement | |

| Reaction Type | nih.govnih.gov-Sigmatropic Rearrangement |

| Substrate | Allylic ester derived from (R)-(+)-citronellic acid |

| Reagents | Lithium diisopropylamide (LDA), Trimethylsilyl chloride (TMSCl), Triethylamine (Et3N) |

| Product | γ,δ-Unsaturated carboxylic acid |

| Yield | 85% beilstein-journals.orgnih.gov |

| Diastereoselectivity | 94:6 dr beilstein-journals.orgnih.gov |

| Purpose | Establishment of the C2, C3, C10 stereotriad nih.govacs.org |

The construction of the fused five-membered lactol ring system was achieved through an intramolecular Nozaki-Hiyama reductive allylation. nih.govacs.orgacs.orgnih.gov This reaction represents a novel application, being the first reported instance of such a transformation involving a formate (B1220265) ester. thieme-connect.com The process involves the chromium(II)-mediated coupling of an allylic bromide with the formate ester functionality within the same molecule. nih.gov This cyclization proceeded with outstanding stereoselectivity, yielding the five-membered lactol as a single diastereomer (dr > 95:5). nih.gov The reaction's success hinges on the formation of an allylic chromium(III) reagent which coordinates to the formate ester in a closed six-membered transition state, directing the nucleophilic addition from a specific face to control the stereochemical outcome. acs.org

| Reaction Details: Intramolecular Nozaki-Hiyama Reductive Allylation | |

| Reaction Type | Reductive Allylation / Cyclization |

| Reacting Moieties | Formate ester and Allylic bromide nih.gov |

| Key Reagent | Chromium(II) Chloride |

| Product | Five-membered lactol nih.govacs.org |

| Diastereoselectivity | >95:5 dr nih.gov |

| Significance | First use of a formate ester in this reaction type thieme-connect.com |

To install the C4 hydroxyl group with the correct stereochemistry, an internally directed SE' propargylation was utilized. nih.govacs.orgacs.orgnih.gov This step involved the addition of a propargyl nucleophile to an aldehyde. Following the Nozaki-Hiyama cyclization, the resulting lactol was processed to an aldehyde. ethz.ch The key propargylation was then carried out using allenylmagnesium bromide. nih.govacs.org The stereochemical outcome of this addition was controlled through γ-chelation, where the magnesium reagent coordinates to a nearby oxygen atom, directing the nucleophilic attack from a specific trajectory to establish the stereochemistry at the newly formed C4 alcohol center. nih.govacs.org The terminal alkyne introduced in this step served as a handle for further functionalization en route to the macrocycle precursor. nih.govacs.orgacs.orgnih.gov

| Reaction Details: Directed SE' Propargylation | |

| Reaction Type | Nucleophilic Addition |

| Substrate | Aldehyde |

| Reagent | Allenylmagnesium bromide nih.govacs.org |

| Control Element | Internally directed via γ-chelation nih.govacs.org |

| Purpose | Stereoselective formation of the C4 alcohol nih.govacs.org |

| Product | Propargylic alcohol |

The formation of the challenging nine-membered carbocycle was accomplished using a B-alkyl Suzuki-Miyaura cross-coupling reaction. nih.govacs.orgd-nb.infoacs.orgnih.gov This palladium-catalyzed reaction provided a mild and effective method for the direct closure of the (E)-cyclononene ring from an acyclic precursor. nih.govacs.org The substrate for this key cyclization was an E-vinyl iodide, which was prepared from the previously installed terminal alkyne. nih.gov The coupling partner was a terminal alkene which underwent selective hydroboration to form an alkylborane in situ. nih.govacs.org The subsequent intramolecular Suzuki coupling between the vinyl iodide and the B-alkyl group forged the C-C bond to close the macrocycle. d-nb.infonih.gov Optimization studies revealed that protecting the lactol functionality as a methyl acetal (B89532) was crucial for the efficiency of this transformation, which ultimately proceeded in a 66% yield. d-nb.infonih.gov

| Reaction Details: B-alkyl Suzuki Cross-Coupling | |

| Reaction Type | Intramolecular Palladium-Catalyzed Cross-Coupling |

| Coupling Partners | E-Vinyl iodide and an alkylborane (from hydroboration of a terminal alkene) nih.gov |

| Catalyst System | Palladium-based catalyst |

| Product | Nine-membered (E)-cyclononene ring nih.govacs.org |

| Yield | 66% d-nb.infonih.gov |

| Purpose | Formation of the xenicane carbocyclic core |

The final synthetic transformation to furnish this compound was the introduction of the C1-C9 α,β-unsaturated double bond in the lactone ring. beilstein-journals.orgd-nb.info This was achieved via a selenoxide elimination sequence. nih.govacs.orgnih.gov The process began with the kinetic deprotonation of the saturated lactone intermediate and stereocontrolled trapping of the resulting enolate with a phenylselenyl halide to yield a single α-phenylselenide diastereomer in 89% yield. nih.gov The selenide (B1212193) was then oxidized, typically using hydrogen peroxide or m-CPBA, to form an intermediate selenoxide. nih.govwikipedia.org This selenoxide undergoes a spontaneous, intramolecular syn-elimination at low temperature to quantitatively produce the desired C1-C9 double bond, completing the synthesis of the natural product. nih.govwikipedia.org This method is highly effective for creating α,β-unsaturated carbonyl compounds. wikipedia.org

| Reaction Details: Selenoxide Elimination | |

| Reaction Type | Elimination |

| Key Intermediate | α-phenylseleno lactone nih.gov |

| Oxidant | Hydrogen peroxide (H2O2) or m-CPBA wikipedia.org |

| Mechanism | Syn-elimination of a selenoxide intermediate nih.govwikipedia.org |

| Product | α,β-Unsaturated lactone (this compound) |

| Yield | Quantitative for the elimination step nih.gov |

| Purpose | Introduction of the C1-C9 olefin |

Stereocontrolled and Enantioselective Synthesis

Intramolecular Nozaki-Hiyama-Kishi Reactions for Challenging Cyclononene Formation

The formation of medium-sized rings, such as the nine-membered cyclononene core of this compound, is an entropically and enthalpically disfavored process. nih.gov The intramolecular Nozaki-Hiyama-Kishi (NHK) reaction is a powerful and reliable method for the formation of medium-sized rings in the synthesis of complex natural products. nih.gov This chromium-mediated coupling of an aldehyde with a vinyl or allyl halide is known for its high functional group tolerance and its ability to forge challenging carbon-carbon bonds.

In the landmark total synthesis of this compound by Williams and coworkers, an intramolecular Nozaki-Hiyama reaction was not used for the final nine-membered ring closure but was instead ingeniously applied at an earlier stage to solve a different synthetic puzzle. nih.govorganic-chemistry.org A novel intramolecular Nozaki-Hiyama reductive SE' allylation of a formate ester was developed for the facile and highly stereoselective synthesis of a key five-membered lactol intermediate. nih.govnih.gov This application was unprecedented at the time and demonstrated a new versatility for the NHK reaction, using a formate ester as an electrophile to set a critical stereocenter with high control. nih.govorganic-chemistry.org

For the formidable task of constructing the (E)-cyclononene ring itself, the Williams synthesis instead pioneered the use of a B-alkyl Suzuki cross-coupling reaction. nih.govnih.gov This innovative approach involved the intramolecular coupling of a vinyl iodide with an organoborane derived from a terminal alkene. beilstein-journals.orgd-nb.info The rationale was that the irreversible reductive elimination from a palladium metallocycle intermediate would effectively overcome the inherent strain and conformational barriers that typically plague direct macrocyclizations of nine-membered rings. nih.govorganic-chemistry.org This strategy proved highly effective, yielding the desired cyclononene core and showcasing a new solution for a long-standing challenge in natural product synthesis. nih.govbeilstein-journals.org

Strategic Approaches to Stereocenter Establishment

The stereocontrolled synthesis of this compound requires the precise installation of several contiguous stereocenters. The Williams synthesis provides a masterclass in strategic stereocenter establishment through a series of highly selective reactions. nih.govnih.gov

A key strategic element was the use of an Ireland-Claisen rearrangement to establish the C2, C3, and C10 stereotriad in one pivotal step. nih.govnih.gov This nih.govnih.gov-sigmatropic rearrangement proceeded with remarkable diastereoselectivity (94:6 dr), translating the stereochemistry from a chiral allylic alcohol precursor into the carbon backbone of the molecule. beilstein-journals.orgpitt.edu

The stereochemistry of the C4 hydroxyl group was installed using an internally directed SE' propargylation. nih.govnih.gov This reaction utilized allenylmagnesium bromide in a γ-chelation controlled process, where the existing stereochemistry in the molecule directed the approach of the reagent to form the desired stereoisomer. nih.govpitt.edu

Furthermore, as mentioned previously, the intramolecular Nozaki-Hiyama reductive allylation used to form the five-membered lactol also established the C1 stereocenter with excellent control. organic-chemistry.orgethz.ch The high diastereoselectivity was attributed to an internal coordination of the allylchromium species in the transition state. nih.gov

| Reaction | Stereocenters Established | Key Features | Reference |

|---|---|---|---|

| Ireland-Claisen Rearrangement | C2, C3, C10 | nih.govnih.gov-Sigmatropic rearrangement; high diastereoselectivity (94:6 dr) | nih.govnih.gov |

| Internally Directed SE' Propargylation | C4 | Chelation-controlled addition of allenylmagnesium bromide | nih.govnih.gov |

| Intramolecular Nozaki-Hiyama Allylation | C1 | Reductive cyclization of a formate ester; high diastereoselectivity | nih.govorganic-chemistry.org |

Protecting Group Strategies and Reaction Optimization

The successful total synthesis of a complex molecule like this compound is heavily reliant on a robust and meticulously planned protecting group strategy. The Williams synthesis illustrates how protecting groups were crucial for masking reactive functionalities and how their selection required extensive optimization to ensure compatibility with subsequent reaction conditions. organic-chemistry.orgresearchgate.net

Several protecting groups were employed, including silyl (B83357) ethers like triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBS), a pivaloate (Piv) ester, and a methyl acetal. nih.govorganic-chemistry.org The choice of these groups was not always straightforward, and optimization was key. For instance, a significant challenge arose during the hydroboration step necessary for the key Suzuki coupling. An initial strategy using a TIPS protecting group on a key alcohol was found to substantially slow the hydroboration reaction. organic-chemistry.org After extensive experimentation, it was discovered that a free alcohol was the best substrate for hydroboration, but this led to other side reactions. organic-chemistry.org A compromise was found to be the most effective: the problematic alcohol was protected as a TBS ether, while the nearby lactol was converted to a methyl acetal. organic-chemistry.orgbeilstein-journals.org This finely tuned combination of protecting groups allowed the critical sequence to proceed efficiently.

Another critical point was the final deprotection sequence. The synthesis was completed by removing a C4 silyl ether, followed by the formation of an α-phenylselenide and subsequent oxidative elimination to install the C1/C9 double bond. nih.gov It was observed that the final product was unstable under the basic conditions (TBAF) typically used for silyl ether cleavage, necessitating that this deprotection be performed prior to the final elimination step. organic-chemistry.orgresearchgate.net

| Protecting Group | Functionality Protected | Purpose / Optimization Notes | Reference |

|---|---|---|---|

| Pivaloate (Piv) | Carboxylic acid | Robust ester used in early-stage synthesis. | nih.gov |

| Triisopropylsilyl (TIPS) | Alcohol | Hindered hydroboration, requiring a change in strategy. | organic-chemistry.org |

| tert-Butyldimethylsilyl (TBS) | Alcohol | Part of the optimized strategy for the hydroboration/Suzuki coupling sequence. | organic-chemistry.org |

| Methyl Acetal | Lactol | Found to be the most efficient substrate for the key Suzuki ring-closure. | organic-chemistry.orgbeilstein-journals.org |

Synthetic Access to Analogues and Stereoisomers of this compound

Access to analogues and stereoisomers of natural products is crucial for understanding structure-activity relationships. In the case of this compound, synthetic efforts have also provided pathways to related structures.

A notable analogue, 4-hydroxycrenulide, features a cyclopropane (B1198618) ring fused to the carbocyclic framework instead of the skipped diene system. nih.govbeilstein-journals.org It has been shown that 4-hydroxycrenulide can be formed from this compound through a photoisomerization reaction. nih.govbeilstein-journals.org The irradiation of this compound with ultraviolet light cleanly yields 4-hydroxycrenulide, a transformation that is believed to mimic natural processes occurring under solar irradiation in the shallow tidal zones where the source organism, the seaweed Dictyota sp., resides. nih.govrsc.org This photochemical conversion highlights the inherent reactivity of the strained (Z,E)-cyclononadiene system. nih.gov The synthesis of other related xenicane and crenulatane diterpenoids, such as (+)-acetoxycrenulide, further demonstrates the utility of the developed synthetic strategies in accessing a broader family of structurally similar marine natural products. beilstein-journals.orgbeilstein-journals.org

Challenges and Innovations in Medium-Ring Construction

The synthesis of natural products containing medium-sized (8-11 membered) rings is a formidable task in organic chemistry. beilstein-journals.org These structures are plagued by unfavorable entropic factors and significant transannular strain—repulsive interactions between non-adjacent atoms forced into close proximity by the ring's conformation. ethz.ch The xenicane diterpenes, with their characteristic nine-membered carbocycle, epitomize this challenge. beilstein-journals.orgethz.ch

Historically, a variety of strategies have been developed to tackle this problem, including ring-expansion methods like the Grob fragmentation, ring-closing metathesis (RCM), and various intramolecular coupling reactions. beilstein-journals.orgd-nb.info While powerful, these methods have had mixed success when applied to the synthesis of the strained (E)-cyclononene motif found in many xenicanes. nih.gov For example, attempts to form cyclononenes using RCM have sometimes proven problematic. nih.gov

The total synthesis of this compound by Williams stands out as a significant advancement in this field. nih.govnih.gov The primary innovation was the development and successful implementation of the intramolecular B-alkyl Suzuki cross-coupling for the direct formation of the complex (E)-cyclononene system from an acyclic precursor. nih.govorganic-chemistry.org This approach cleverly uses a palladium-catalyzed reaction to overcome the high activation energy associated with the macrocyclization, providing a mild and effective route to a previously difficult-to-access structure. nih.govorganic-chemistry.org This method represents a powerful alternative to other strategies and has expanded the synthetic chemist's toolkit for the construction of challenging medium-ring systems. organic-chemistry.org

Conformational Dynamics and Isomerization Pathways of 4 Hydroxydictyolactone

Thermal Isomerization to Related Diterpenoids (e.g., (Z)-6,7-Isomers)

Under thermal conditions, 4-hydroxydictyolactone can undergo isomerization of the C6-C7 double bond from its natural (E) configuration to the (Z) configuration. nih.gov This transformation highlights the inherent flexibility and reactivity of the nine-membered carbocyclic ring. Studies have shown that this thermal (E) to (Z) isomerization is a key characteristic of the xenicane diterpenoid framework. acs.org It is noteworthy that the resulting (Z)-6,7-isomer of this compound does not proceed to form cyclopropane (B1198618) products upon irradiation, a reactivity pattern observed in its (E)-counterpart. nih.gov This suggests that the geometry of the C6-C7 double bond is a critical factor in determining the photochemical reaction pathways available to the molecule.

Photoisomerization Processes and Resulting Derivatives (e.g., 4-Hydroxycrenulide)

The exposure of this compound to ultraviolet (UV) radiation triggers a significant molecular rearrangement, leading to the formation of 4-hydroxycrenulide. nih.govbeilstein-journals.orgrsc.org This photochemical conversion involves the transformation of the xenicane skeleton into the crenulatane skeleton, characterized by an eight-membered carbocyclic ring fused to a cyclopropane ring. beilstein-journals.orgrsc.org

The photoisomerization is typically achieved by irradiating a solution of this compound (in a solvent like CDCl3 under a nitrogen atmosphere) with UV light at a wavelength of 254 nm. beilstein-journals.orgrsc.org While the precise mechanism of this transformation is not fully elucidated, it has been proposed to occur through either a free radical process or a photoinduced double bond isomerization followed by a hydrogen shift. nih.govbeilstein-journals.org The fact that this reaction can be induced in a laboratory setting suggests it may also occur naturally when seaweeds containing this compound are exposed to intense solar radiation at low tide. rsc.org

Conformational Analysis and Atropisomerism

The nine-membered ring of this compound is not static; it exists in a state of dynamic equilibrium between different conformations. This conformational flexibility, coupled with restricted rotation around certain single bonds, can lead to the phenomenon of atropisomerism, where conformational isomers can be isolated as distinct chemical entities.

Spectroscopic Evidence for Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in elucidating the conformational behavior of this compound. nih.govmdpi.com NMR studies have revealed that at room temperature (23 °C), this compound exists as a mixture of two slowly equilibrating ring conformers. nih.gov The major conformer, designated as the 'trans' conformer where the C-20 methyl group is trans to the H-3 proton, is the predominant form, while a minor 'cis' conformer exists in a much smaller ratio (approximately 95:5). nih.govnih.govmdpi.com

Key evidence for these conformers comes from Nuclear Overhauser Effect Spectroscopy (NOESY), which can detect through-space interactions between protons. nih.gov NOESY correlations have provided crucial data to characterize the spatial arrangement of atoms in both the major and minor conformers. nih.gov Furthermore, Circular Dichroism (CD) spectroscopy has also been employed to study the stereochemistry of this compound. The CD spectrum shows a significant negative Cotton effect at 226 nm and a smaller positive Cotton effect at 258 nm, which provides information about the chiral environment of the chromophores within the molecule. researchgate.net

Computational Modeling of Conformational Landscapes

Computational modeling, specifically using methods like MM2 calculations, has been instrumental in exploring the possible conformations of this compound. mdpi.comresearchgate.net These calculations help in visualizing the different spatial arrangements of the molecule and in understanding the energetic favorability of various conformers. researchgate.net For instance, modeling has been used to analyze the possible trans-conformers based on ¹H-NMR coupling constants. mdpi.com

More advanced computational techniques, such as those combining quantum mechanics and molecular mechanics (QM/MM), are powerful tools for studying enzyme reactions and conformational changes in complex biomolecules. nih.gov While specific QM/MM studies on this compound's conformational landscape are not detailed in the provided context, the principles of these methods are highly relevant for understanding the dynamic behavior and isomerization pathways of such molecules. Computational studies have also been used to support the outcomes of atropselective syntheses and to calculate the energy barriers for the interconversion of atropisomers in related systems. acs.orgrsc.org In the context of xenicane diterpenoids, computational analysis has been used to understand the isomerization of the C7/C8-alkene, revealing the relative energies of different isomers and supporting experimental observations. acs.org

Interactive Data Table: Conformational and Isomerization Data for this compound

| Property | Method | Observation | Reference |

| Thermal Isomerization | Experimental | Forms (Z)-6,7-isomer. | nih.gov |

| Photoisomerization | UV Irradiation (254 nm) | Converts to 4-hydroxycrenulide. | nih.govbeilstein-journals.orgrsc.org |

| Conformational Equilibrium | NMR Spectroscopy (23 °C) | Exists as a 95:5 ratio of major (trans) to minor (cis) conformers. | nih.govmdpi.com |

| Spectroscopic Analysis | Circular Dichroism | Negative Cotton effect at 226 nm, positive at 258 nm. | researchgate.net |

| Computational Analysis | MM2 Calculations | Used to model possible trans-conformers. | mdpi.comresearchgate.net |

Structure Activity Relationship Sar Studies of 4 Hydroxydictyolactone

Systematic Evaluation of Structural Features and Biological Effects

Initial investigations into the biological effects of 4-hydroxydictyolactone have primarily focused on its cytotoxic properties against various cancer cell lines. In one study, this compound was evaluated alongside two other diterpenes, dictyol E and 8α,11-dihydroxypachydictyol A, against a panel of human tumor and mammalian cell lines. mdpi.comresearchgate.net

The study revealed that this compound, dictyol E, and 8α,11-dihydroxypachydictyol A exhibited similar levels of activity against the human tumor cell lines SF-268 (glioblastoma), MCF-7 (breast adenocarcinoma), and H460 (large cell lung carcinoma). mdpi.com However, all three compounds were found to be two to four times less active against the HT-29 human colon tumor cell line and the non-tumor CHO-K1 Chinese hamster ovary cell line, suggesting a degree of selectivity. mdpi.comresearchgate.net The authors noted that from these initial data, there appears to be no obvious SAR. mdpi.com

Table 1: Cytotoxic Activities of this compound and Related Compounds mdpi.com

| Compound | SF-268 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | H460 (IC₅₀, µM) | HT-29 (IC₅₀, µM) | CHO-K1 (IC₅₀, µM) |

| This compound | 10.9 | 12.3 | 12.6 | 28.5 | 45.4 |

| Dictyol E | 11.5 | 13.1 | 13.5 | 30.2 | 48.9 |

| 8α,11-dihydroxypachydictyol A | 10.2 | 11.8 | 12.1 | 25.6 | 42.1 |

| Indole-3-carboxaldehyde | >100 | >100 | >100 | >100 | >100 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The key structural features of this compound include the nine-membered cyclononene (B11951088) ring, a fused γ-lactone ring, a hydroxyl group at position C4, and a trisubstituted double bond within the nine-membered ring. The presence and stereochemistry of the hydroxyl group, as well as the geometry of the ring system, are thought to be critical for its biological activity. The strained (Z,E)-cyclononadiene ring system is a characteristic feature of this family of compounds. nih.gov

Design and Synthesis of Derivatives for SAR Exploration

The total synthesis of this compound has been a significant achievement, as it opens the door to the rational design and synthesis of derivatives for detailed SAR studies. nih.govacs.orgresearchgate.net One reported stereocontrolled total synthesis utilized a B-alkyl Suzuki cross-coupling reaction to form the nine-membered carbocycle and an Ireland-Claisen rearrangement to establish key stereocenters. nih.govacs.org This synthetic route provides a platform for systematically modifying the core structure of this compound.

Future SAR studies would likely involve the synthesis of a library of analogues to probe the importance of various functional groups and structural motifs. Key modifications could include:

Alterations to the lactone ring: The synthesis of analogues with different ring sizes or the replacement of the lactone with other functional groups could elucidate its contribution to the molecule's biological profile.

Changes to the cyclononene ring: Modifying the double bond geometry or introducing substituents on the nine-membered ring could provide insights into the conformational requirements for activity.

Stereochemical variations: The synthesis of diastereomers of this compound would be crucial for understanding the impact of the molecule's three-dimensional structure on its biological effects.

Although the synthesis of this compound has been achieved, to date, there are no published reports detailing the synthesis of a series of derivatives specifically for the exploration of its SAR. nih.govacs.orgresearchgate.net

Computational Approaches to SAR Prediction and Optimization

Computational methods are powerful tools for predicting SAR and optimizing lead compounds. For this compound, computational studies could provide valuable insights even before the synthesis of new derivatives.

Molecular modeling and conformational analysis have already been used to study the conformers of xenicane diterpenoids. acs.org Such studies on this compound can help to understand the preferred three-dimensional structures of the molecule, which is essential for docking studies. acs.org Molecular mechanics calculations have suggested that the predominant trans-conformer of this compound is more stable than the minor cis-conformer, with the latter being disfavored by torsional strain. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies could be employed once a sufficient number of analogues with corresponding biological activity data are available. QSAR models correlate variations in the physicochemical properties of compounds with their biological activities, enabling the prediction of the activity of novel derivatives.

Molecular docking simulations could be used to predict the binding mode of this compound with potential biological targets. Although the specific molecular targets of this compound are not yet fully elucidated, docking studies could be performed with known cancer-related proteins to generate hypotheses about its mechanism of action.

Currently, there is a lack of published research specifically applying these computational approaches to the SAR of this compound. The development of a robust synthetic strategy for creating derivatives is a necessary first step to generate the data required for meaningful computational SAR studies.

Future Research Directions and Potential Applications

Elucidation of Complete Biosynthetic Pathways

The biogenesis of xenicane diterpenoids like 4-hydroxydictyolactone is proposed to originate from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). d-nb.infobeilstein-journals.org The key biosynthetic step is believed to be an enzyme-mediated cyclization of GGPP. d-nb.infobeilstein-journals.org Specifically for xenicane diterpenes found in Dictyota species, which belong to Group III diterpenes, the initial cyclization is thought to occur between C-2 and C-10 of the precursor. mdpi.comheraldopenaccess.us An alternative hypothesis suggests the direct oxidative cyclization of geranyllinalool, which can be formed from GGPP. beilstein-journals.org

Despite these proposals, the complete biosynthetic pathway of this compound remains largely unelucidated. The specific enzymes, such as terpene synthases and cyclases, responsible for constructing the characteristic nine-membered ring and subsequent oxidative modifications have not yet been identified and characterized from Dictyota species. heraldopenaccess.usheraldopenaccess.us Future research should focus on identifying and characterizing these enzymes and the corresponding gene clusters. ethz.ch This knowledge would not only provide a deeper understanding of the biosynthesis of this unique marine natural product but also open avenues for its biotechnological production through metabolic engineering.

Table 1: Proposed Key Steps in the Biosynthesis of this compound

| Step | Precursor | Proposed Intermediate/Product | Key Transformation |

| 1 | Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) | Geranylgeranyl pyrophosphate (GGPP) | Stepwise condensation |

| 2 | Geranylgeranyl pyrophosphate (GGPP) | Xenicane scaffold | Enzymatic cyclization (e.g., between C2 and C10) |

| 3 | Xenicane scaffold | This compound | Oxidative modifications (hydroxylation, lactonization) |

Development of Novel Synthetic Methodologies

The complex structure of this compound, featuring a strained nine-membered ring and multiple stereocenters, presents a significant challenge for chemical synthesis. However, successful total syntheses have been reported, which have also served as platforms for the development of novel synthetic strategies.

A landmark enantioselective total synthesis of this compound by Williams and coworkers showcased several innovative methods. acs.orgnih.govnih.gov Key among these was the use of a B-alkyl Suzuki cross-coupling reaction for the direct and challenging formation of the (E)-cyclononene ring from an acyclic precursor. acs.orgnih.govnih.govwiley.comnih.govwiley.com This approach effectively managed the entropic and steric hurdles associated with the formation of medium-sized rings. nih.gov

Another notable methodology employed in the synthesis was an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction . nih.govwikipedia.orgorganic-chemistry.org Specifically, a reductive allylation of a formate (B1220265) ester was devised for the stereoselective construction of a key five-membered lactol intermediate. nih.govnih.gov This represented a novel application of the NHK reaction. nih.gov Further stereocontrol was achieved through an Ireland-Claisen rearrangement to establish the stereochemistry of the C2, C3, and C10 positions. beilstein-journals.orgacs.orgnih.gov

Future synthetic endeavors should aim to improve the efficiency and scalability of the total synthesis. ethz.ch This could involve exploring alternative ring-closing strategies, such as ring-closing metathesis, or developing more convergent synthetic routes. The development of new catalytic methods for the stereoselective installation of the multiple chiral centers would also be highly valuable.

Table 2: Key Synthetic Reactions in the Total Synthesis of this compound

| Reaction | Purpose | Key Features |

| B-Alkyl Suzuki Cross-Coupling | Formation of the nine-membered (E)-cyclononene ring | Direct cyclization of an acyclic precursor. acs.orgnih.gov |

| Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction | Stereoselective formation of a five-membered lactol intermediate | Novel use of a formate ester as a substrate. nih.govnih.gov |

| Ireland-Claisen Rearrangement | Establishment of the C2, C3, and C10 stereotriad | High diastereoselectivity. beilstein-journals.orgnih.gov |

Advanced Mechanistic Studies of Biological Activities

Preliminary studies have revealed that xenicane diterpenes, including this compound, possess a range of biological activities, such as cytotoxic, antiviral, and anti-inflammatory properties. mdpi.comethz.chacs.org Recent research has begun to uncover the specific molecular mechanisms underlying these effects, particularly the neuroprotective properties of this compound.

A significant study has demonstrated that this compound alleviates cerebral ischemia injury by modulating neuroinflammation and autophagy. researcher.liferesearchgate.netdntb.gov.uabohrium.comaminer.cn The mechanism of action was shown to be mediated through the AMPK signaling pathway . researcher.liferesearchgate.netdntb.gov.uabohrium.comaminer.cn This finding provides a crucial insight into the therapeutic potential of this compound for neurodegenerative diseases and stroke. acs.orgnih.gov Another xenicane diterpene has been shown to exert its antioxidant effects through the activation of the Nrf2/ARE signaling pathway. acs.orgnih.gov

Future mechanistic studies should aim to further delineate the signaling pathways affected by this compound. Investigating its direct molecular targets would be a critical step in understanding its mode of action and for the rational design of more potent and selective analogs. Structure-activity relationship (SAR) studies, facilitated by the availability of synthetic analogs, would also be invaluable in identifying the key structural features responsible for its biological activities. nih.gov

Exploration of Non-Therapeutic Biological Applications (e.g., Biochemical Probes, Agrochemicals)

Beyond its therapeutic potential, the unique structure and biological activity of this compound suggest its utility in other biological applications. For instance, its ability to modulate specific signaling pathways could be harnessed to develop biochemical probes for studying these pathways. ethz.ch A fluorescently labeled or biotinylated derivative of this compound could be a valuable tool for identifying its cellular binding partners and for visualizing its subcellular localization.

The exploration of marine natural products as a source of new agrochemicals is a growing field of research. researchgate.netnih.gov Many marine organisms produce secondary metabolites as a chemical defense against predators and fouling organisms. nih.govnih.gov Diterpenes from Dictyota species have been reported to exhibit antifouling and fish antifeedant activities. semanticscholar.orgnih.gov One xenicane diterpene has shown significant pesticide activity. semanticscholar.orgnih.gov This suggests that this compound and related xenicanes could be investigated for their potential as novel, environmentally friendly agrochemicals, such as insecticides, herbicides, or fungicides.

Strategies for Sustainable Sourcing and Production

A major hurdle in the development of marine natural products for widespread application is ensuring a sustainable and reliable supply. nih.gov The natural abundance of this compound in Dictyota algae can be variable and harvesting from the wild is often not ecologically or economically feasible. ethz.chnih.gov Therefore, developing sustainable sourcing and production strategies is paramount.

Aquaculture of Dictyota species known to produce this compound presents a promising avenue for a sustainable biomass supply. nih.govresearchgate.net Cultivating the algae under controlled conditions could lead to higher and more consistent yields of the desired compound. nih.gov

Furthermore, the elucidation of the biosynthetic pathway, as discussed in section 8.1, would pave the way for biotechnological production . The genes encoding the biosynthetic enzymes could be transferred to a heterologous host, such as yeast or bacteria, which can be grown in large-scale fermenters to produce this compound or its precursors. nih.gov This synthetic biology approach offers the potential for a sustainable, scalable, and cost-effective production process, independent of the marine environment.

常见问题

Q. Are there ethical guidelines for sourcing this compound from marine organisms?

- Methodological Answer : Adhere to the Nagoya Protocol for marine biodiversity access. For field collections:

- Obtain permits from local authorities (e.g., CITES for endangered algae).

- Acknowledge indigenous knowledge in the "Ethics Statement" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。